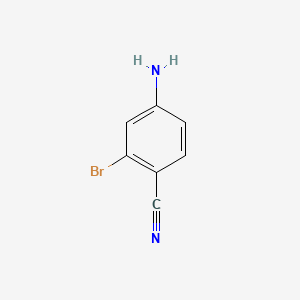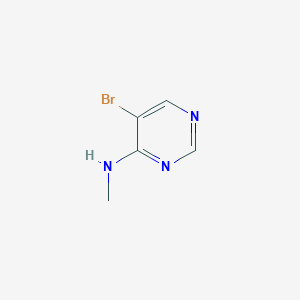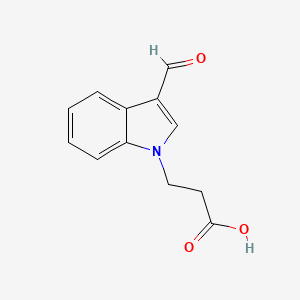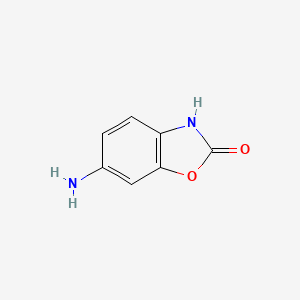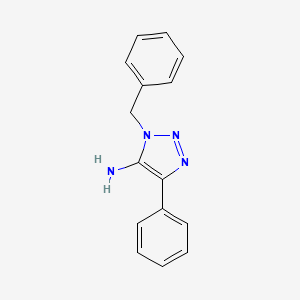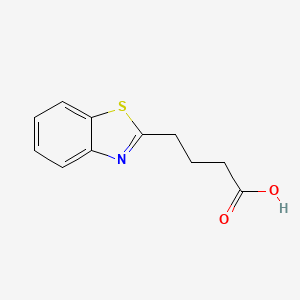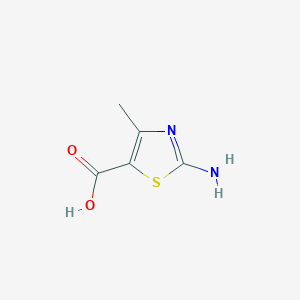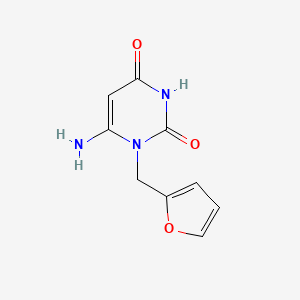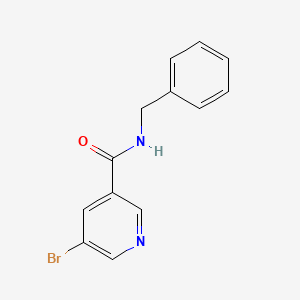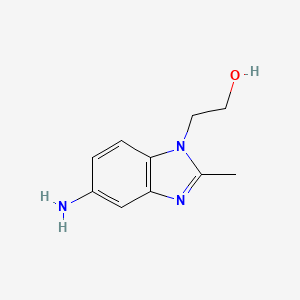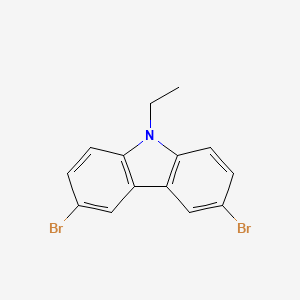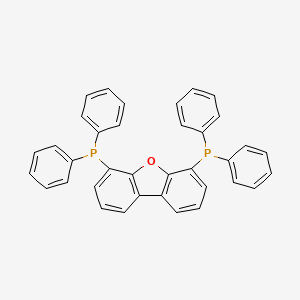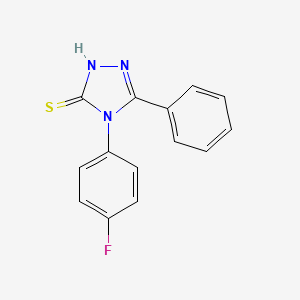
4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” is a part of a class of chemicals that have been explored for various chemical and physical properties due to their potential applications in different fields. This chemical structure is related to 1,2,4-triazole derivatives known for their diverse pharmacological activities and material science applications. However, the focus here will be on its synthesis, structural analysis, and physical and chemical properties, excluding its drug-related aspects.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various chemical reactions under different conditions. For example, compounds with the 1,2,4-triazole moiety have been synthesized using conventional and microwave-assisted methods, which could relate to our compound's synthesis method. These methods yield compounds soluble in common organic solvents like CHCl3, DMF, and DMSO, characterized by elemental analysis, IR, NMR, and UV–Vis spectroscopies (Kahveci et al., 2007).
Molecular Structure Analysis
The molecular structure is typically analyzed using X-ray crystallography. For instance, derivatives similar to our compound of interest have shown planar structures except for the phenyl groups, which may be oriented perpendicular to the main triazole framework. This alignment affects the overall molecular conformation and intermolecular interactions (Kariuki et al., 2021).
Scientific Research Applications
Antimicrobial and Antifungal Activity
A significant application of compounds related to 4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is in antimicrobial and antifungal activities. Studies have demonstrated the potential of such compounds in inhibiting the growth of various bacteria and yeasts. For instance, new heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class, which are structurally related, have shown promising results against certain bacteria and yeasts (Bărbuceanu et al., 2015). Similarly, fluorophenyl-containing 1,2,4-triazoles have exhibited moderate antimicrobial and high antifungal effects, particularly against Staphylococcus aureus and Candida albicans (Бігдан, 2021).
Synthesis and Characterization
The synthesis and characterization of compounds like 4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide are essential for understanding their potential applications. Research has been conducted on the microwave-assisted synthesis of phthalocyanines containing related moieties, indicating the importance of these compounds in chemical research (Kahveci et al., 2007). Additionally, the synthesis and physical-chemical properties of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives, which share structural similarities, have been explored, highlighting the broad interest in these compounds (Bihdan & Parchenko, 2018).
Anticonvulsant Potential
Research into 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles has shown their potential as selective antagonists of strychnine-induced convulsions and as potential antispastic agents. This suggests that compounds like 4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide might have similar neurological applications (Kane et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-11-6-8-12(9-7-11)18-13(16-17-14(18)19)10-4-2-1-3-5-10/h1-9H,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDCXIFWBJODP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

